5-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-carboxamide
Description
5-Chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 5-chloro-substituted thiophene ring linked via an amide bond to a hydroxypropyl side chain containing a thiophen-2-yl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to anticoagulants like Rivaroxaban (BAY-59-7939), which shares the thiophene-2-carboxamide backbone . The hydroxyl and thiophene groups in the side chain may influence solubility, bioavailability, and target binding, making it a candidate for structure-activity relationship (SAR) studies in drug discovery.
Properties
IUPAC Name |
5-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c13-11-4-3-10(18-11)12(16)14-6-5-8(15)9-2-1-7-17-9/h1-4,7-8,15H,5-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUJFWOALYINNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the chloro group: Chlorination of the thiophene ring can be done using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the hydroxypropyl group: This step involves the reaction of the thiophene derivative with a suitable hydroxypropylating agent under basic conditions.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, phosphorus pentachloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds similar to 5-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-carboxamide exhibit significant anticancer properties. The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer types.
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of thiophene derivatives and their effects on cancer cell lines. The results showed that certain derivatives inhibited cell proliferation and induced apoptosis in breast cancer cells, highlighting the potential of thiophene-based compounds in cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that thiophene derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Study : In a preclinical trial, a related thiophene compound demonstrated significant reduction in inflammatory markers in animal models of arthritis. This suggests that 5-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-carboxamide could be beneficial for developing anti-inflammatory drugs .
Antimicrobial Activity
Research has shown that thiophene-containing compounds possess antimicrobial properties. The unique structure of 5-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-carboxamide may enhance its effectiveness against various bacterial strains.
Case Study : A study focused on the synthesis of thiophene derivatives reported promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggest that this class of compounds could serve as a basis for new antibiotics .
Research Findings and Insights
A comprehensive review of literature reveals diverse applications for this compound:
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Rivaroxaban (BAY-59-7939)
- Structure : 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide .
- Key Differences: Replaces the hydroxypropyl-thiophene side chain with an oxazolidinone ring and morpholinone-substituted phenyl group.
- Activity: Potent Factor Xa inhibitor (anticoagulant) with a molecular weight of 435.88 g/mol. The oxazolidinone enhances metabolic stability compared to the hydroxyl group in the target compound .
Segartoxaban
- Structure : 5-Chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamido]-3-(4-methylpiperazin-1-yl)-3-oxopropyl}thiophene-2-carboxamide .
- Key Differences: Incorporates a sulfonamide-pyrrolidinone-piperazine side chain.
- Activity : Dual inhibitor of Factor Xa and thrombin, highlighting how side-chain modifications expand therapeutic applications .
5-Chloro-N-[(Thiophen-2-yl)(Thiophen-3-yl)Methyl]Thiophene-2-Carboxamide
Anticoagulant Activity
- Rivaroxaban vs. Target Compound: Rivaroxaban’s oxazolidinone and morpholinone groups enhance binding to Factor Xa’s active site, while the hydroxypropyl-thiophene side chain in the target compound may favor alternative targets (e.g., kinases or proteases) .
- Segartoxaban : The sulfonamide-piperazine side chain enables dual inhibition, suggesting that branching substituents can diversify biological activity .
Physicochemical Properties
Crystallographic and Stability Data
- Rivaroxaban : Patented crystalline forms (e.g., methanesulfonate salt) emphasize the role of solid-state properties in drug formulation .
- 5-Chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide : The triazole ring in this analogue (CAS 1396751-08-8) may improve metabolic stability compared to the hydroxypropyl group .
Biological Activity
5-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C18H20ClN3O4S
- Molecular Weight : 409.89 g/mol
- CAS Number : 721401-53-2
- Structure : The compound features a thiophene ring, hydroxyl group, and a carboxamide functional group, which contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
1. Antimicrobial Activity
Research indicates that 5-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-carboxamide exhibits significant antimicrobial activity. The following table summarizes its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Strong inhibition of biofilm formation |
| Escherichia coli | 0.5 μg/mL | Effective against resistant strains |
| Candida albicans | 1.0 μg/mL | Moderate antifungal activity |
The compound demonstrated synergistic effects when combined with existing antibiotics, enhancing their efficacy and reducing resistance development .
2. Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, yielding promising results:
| Cancer Cell Line | IC50 (μM) | Notes |
|---|---|---|
| CCRF-CEM (Leukemia) | 10 nM | Highly potent against leukemia cells |
| MCF-7 (Breast Cancer) | 15 nM | Induces apoptosis in cancer cells |
| A549 (Lung Cancer) | 20 nM | Inhibits proliferation significantly |
These findings suggest that the compound may act as a selective inhibitor of cancer cell growth, warranting further investigation into its mechanisms of action .
3. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities, particularly against DNA gyrase and dihydrofolate reductase (DHFR):
| Enzyme | IC50 (μM) | Notes |
|---|---|---|
| DNA Gyrase | 12.27 - 31.64 | Effective inhibitor of bacterial DNA replication |
| DHFR | 0.52 - 2.67 | Strong inhibition suggests potential as an antibacterial agent |
The ability to inhibit these enzymes indicates that the compound may disrupt critical biological processes in pathogens .
Case Studies
Several case studies have explored the biological activity of this compound:
- Synergistic Effects with Antibiotics : A study found that combining this compound with ciprofloxacin resulted in lower MIC values for both agents against Staphylococcus aureus, highlighting its potential in overcoming antibiotic resistance .
- Anticancer Mechanisms : Research on the anticancer effects demonstrated that the compound induces apoptosis through mitochondrial pathways in leukemia cells, suggesting it may serve as a lead compound for developing new anticancer therapies .
Q & A
Q. Table 1: Comparison of Reaction Conditions and Yields
| Reagent | Solvent | Temp. (°C) | Purification Method | Yield (%) | Reference |
|---|---|---|---|---|---|
| Succinic anhydride | CH₂Cl₂ | Reflux | HPLC (30→100% MeOH) | 67 | |
| Maleic anhydride | CH₂Cl₂ | Reflux | Methanol recrystallization | 47 |
How should researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- Melting Point Analysis: Confirm consistency with literature values (e.g., 213–216°C for related compounds) .
- Spectroscopy:
- IR: Identify key functional groups (C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
- NMR: Assign ¹H/¹³C peaks (e.g., thiophene protons at δ 6.8–7.5 ppm; hydroxypropyl CH₂ at δ 3.5–4.0 ppm) .
- Mass Spectrometry: Use HRMS or LC-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
How can conflicting spectroscopic data be resolved when synthesizing novel thiophene carboxamides?
Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. Strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-carbon connectivity .
- Variable Temperature NMR: Detect dynamic processes (e.g., rotamers) by analyzing shifts at different temps .
- Crystallography: Obtain single-crystal X-ray structures to confirm regiochemistry .
- Control Experiments: Synthesize and characterize intermediates stepwise to isolate discrepancies .
What strategies optimize the yield of thiophene carboxamides under varying reaction conditions?
Answer:
Key variables include:
- Catalyst Selection: Use DMAP or HOBt to enhance acylation efficiency .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) may improve solubility but require strict anhydrous conditions .
- Stoichiometry: A 1.2:1 molar ratio of anhydride to amine minimizes side reactions .
- Temperature Control: Reflux in CH₂Cl₂ balances reactivity and decomposition .
Q. Table 2: Impact of Solvent on Reaction Efficiency
| Solvent | Dielectric Constant | Observed Yield (%) |
|---|---|---|
| CH₂Cl₂ | 8.9 | 67 |
| DMF | 36.7 | 58 (with side products) |
How to design studies assessing the environmental fate and biodegradation of such compounds?
Answer:
Follow methodologies from environmental chemistry frameworks:
- Partitioning Studies: Measure log P (octanol-water) to predict bioaccumulation .
- Abiotic Degradation: Expose to UV light or hydrolytic conditions (pH 2–12) and monitor decomposition via LC-MS .
- Microcosm Experiments: Use soil/water systems with microbial consortia to track biodegradation pathways .
- Ecotoxicity Assays: Evaluate effects on model organisms (e.g., Daphnia magna) at varying concentrations .
What in vitro models are suitable for elucidating the mechanism of action of thiophene derivatives?
Answer:
- Antibacterial Studies: Use MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with compound concentrations from 1–100 µg/mL .
- Enzyme Inhibition: Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using fluorometric assays .
- Cellular Uptake: Employ fluorescent analogs or radiolabeled compounds to quantify intracellular accumulation .
Advanced Note: For SAR analysis, synthesize analogs with modified thiophene substituents (e.g., 5-methyl, 4-nitro) and compare bioactivity .
How to address discrepancies between computational predictions and experimental data in solubility studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
